molecular formula C5H2BrFIN B567896 5-Bromo-4-fluoro-2-iodopyridine CAS No. 1260669-95-1

5-Bromo-4-fluoro-2-iodopyridine

Cat. No. B567896
M. Wt: 301.885
InChI Key: NZCFBARDJVIUGQ-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-iodopyridine is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy . It is also an ideal building block for semiconductors, due to its aromaticity and electron deficiency .


Synthesis Analysis

The synthesis of fluorinated pyridines, including 5-Bromo-4-fluoro-2-iodopyridine, has been a topic of interest in recent literature . N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines . They can be conveniently prepared in good yields by the reaction of the corresponding pyridine with F2/N2 at the presence of strong acid .


Molecular Structure Analysis

The molecular formula of 5-Bromo-4-fluoro-2-iodopyridine is C5H2BrFIN . The average mass is 301.883 Da and the monoisotopic mass is 300.839905 Da .


Chemical Reactions Analysis

5-Bromo-4-fluoro-2-iodopyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .


Physical And Chemical Properties Analysis

The melting point of 5-Bromo-4-fluoro-2-iodopyridine is 30-31 °C (lit.) and the boiling point is 80-83 °C/44 mmHg (lit.) . The density is predicted to be 1.707±0.06 g/cm3 .

Scientific Research Applications

Organic Synthesis

  • Halogenated pyridines are important raw materials and intermediates used in organic synthesis .
  • They are often used to introduce halogen atoms into lead structures, which can improve the physical, biological, and environmental properties of the resulting compounds .
  • The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

Pharmaceuticals

  • Halogenated pyridines are used in the pharmaceutical industry .
  • About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
  • High availability of the fluorinated synthetic blocks and the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry rapidly accelerated developments in this field .

Agrochemicals

  • Halogenated pyridines are used in the agrochemical industry .
  • In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .
  • A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Dyestuff

  • Halogenated pyridines are used in the dyestuff industry .

Material Science

  • Halogenated pyridines are used in the field of material science .
  • They can be used in the synthesis of complex materials with specific properties .

Radiotherapy

  • Halogenated pyridines, including fluoropyridines, can be used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
  • This presents a special interest as potential imaging agents for various biological applications .

Synthesis of Pentasubstituted Pyridines

  • “5-Bromo-2-chloro-4-fluoro-3-iodopyridine” has been used as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines .
  • This compound can be used to generate a variety of pentasubstituted pyridines with desired functionalities for further chemical manipulations .

Building Blocks in Medicinal Chemistry Research

  • The 60 individual halopyridine isomers that contain one bromine, chlorine, fluorine, iodine, and H are valuable potential building blocks in medicinal chemistry research .

Synthesis of 5-bromopyridyl-2-magnesium chloride

  • “5-Bromo-2-iodopyridine” may be used in the synthesis of 5-bromopyridyl-2-magnesium chloride .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 5-Bromo-4-fluoro-2-iodopyridine are not mentioned in the search results, the compound’s potential in the synthesis of various pharmaceuticals and semiconductors suggests that it may continue to be a subject of interest in these fields .

properties

IUPAC Name

5-bromo-4-fluoro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-3-2-9-5(8)1-4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCFBARDJVIUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-fluoro-2-iodopyridine

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